4-Methyl-2-phenylmethoxycyclohexan-1-one
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Overview
Description
4-Methyl-2-phenylmethoxycyclohexan-1-one is an organic compound with the molecular formula C14H18O This compound is characterized by a cyclohexanone core substituted with a methyl group at the 4-position and a phenylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenylmethoxycyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-phenylmethoxycyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to facilitate the alkylation reaction under milder conditions, reducing the need for harsh reagents and high temperatures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenylmethoxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-phenylmethoxycyclohexanone or 4-Methyl-2-phenylmethoxycyclohexanoic acid.
Reduction: Formation of 4-Methyl-2-phenylmethoxycyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-phenylmethoxycyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylmethoxycyclohexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-phenyl-2-cyclohexen-1-one: Similar in structure but with a double bond in the cyclohexane ring.
4-Methyl-2-phenylcyclohexanone: Lacks the methoxy group, affecting its reactivity and properties.
2-Phenylmethoxycyclohexanone: Lacks the methyl group, influencing its steric and electronic characteristics.
Uniqueness
4-Methyl-2-phenylmethoxycyclohexan-1-one is unique due to the presence of both the methyl and phenylmethoxy groups, which confer distinct steric and electronic properties. These substitutions can significantly impact the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-2-phenylmethoxycyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELBBTBBXDIGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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